3-(2-Iodoethyl)piperidine
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Overview
Description
3-(2-Iodoethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with an iodoethyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, particularly due to their biological activities and therapeutic potential . The presence of the iodoethyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodoethyl)piperidine typically involves the reaction of piperidine with 2-iodoethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-iodoethanol is replaced by the piperidine nitrogen. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is usually carried out in an organic solvent such as dichloromethane or ethanol .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Iodoethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the iodoethyl group can lead to the formation of ethyl-substituted piperidine derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium thiocyanate, or sodium cyanide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various substituted piperidine derivatives.
- Oxidation reactions produce N-oxides or other oxidized forms.
- Reduction reactions result in ethyl-substituted piperidines.
Scientific Research Applications
3-(2-Iodoethyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Iodoethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation, apoptosis, and inflammation . Its effects are mediated through binding to receptors or enzymes, leading to downstream biological responses.
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine with significant biological activity.
Uniqueness: 3-(2-Iodoethyl)piperidine is unique due to the presence of the iodoethyl group, which imparts distinct reactivity and biological properties. This makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications .
Properties
IUPAC Name |
3-(2-iodoethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14IN/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVKYYVITCCIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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